

Synonyms and CAS number for Benzene, 1-methoxy-4-phenoxy-

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Benzene, 1-methoxy-4-phenoxy-

Cat. No.: B154267

[Get Quote](#)

An In-depth Technical Guide to **Benzene, 1-methoxy-4-phenoxy-**

Abstract

Benzene, 1-methoxy-4-phenoxy-, a diaryl ether, represents a significant scaffold in synthetic and medicinal chemistry. Its structural rigidity, combined with the electronic influence of its methoxy and phenoxy substituents, makes it a valuable intermediate for the development of novel molecular entities. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, principal synthesis methodologies, and its potential applications in the field of drug discovery. We delve into the mechanistic underpinnings of its synthesis, offer detailed experimental protocols, and discuss the toxicological and safety considerations essential for laboratory professionals. This document serves as a technical resource for researchers and scientists leveraging this and related structures in their development programs.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development. **Benzene, 1-methoxy-4-phenoxy-** is most precisely identified by its CAS Registry Number.

Nomenclature and Identification

- Systematic Name (IUPAC): 1-methoxy-4-phenoxybenzene[1][2]

- CAS Registry Number: 1655-69-2[1][3][4]
- Molecular Formula: C₁₃H₁₂O₂[1][3][4]
- Molecular Weight: 200.23 g/mol [1][3][4]
- Common Synonyms: p-Methoxydiphenyl ether, p-Methoxyphenyl phenyl ether, p-Phenoxyanisole, 4-Phenoxyanisole, 4-Methoxyphenoxybenzene[1][3]

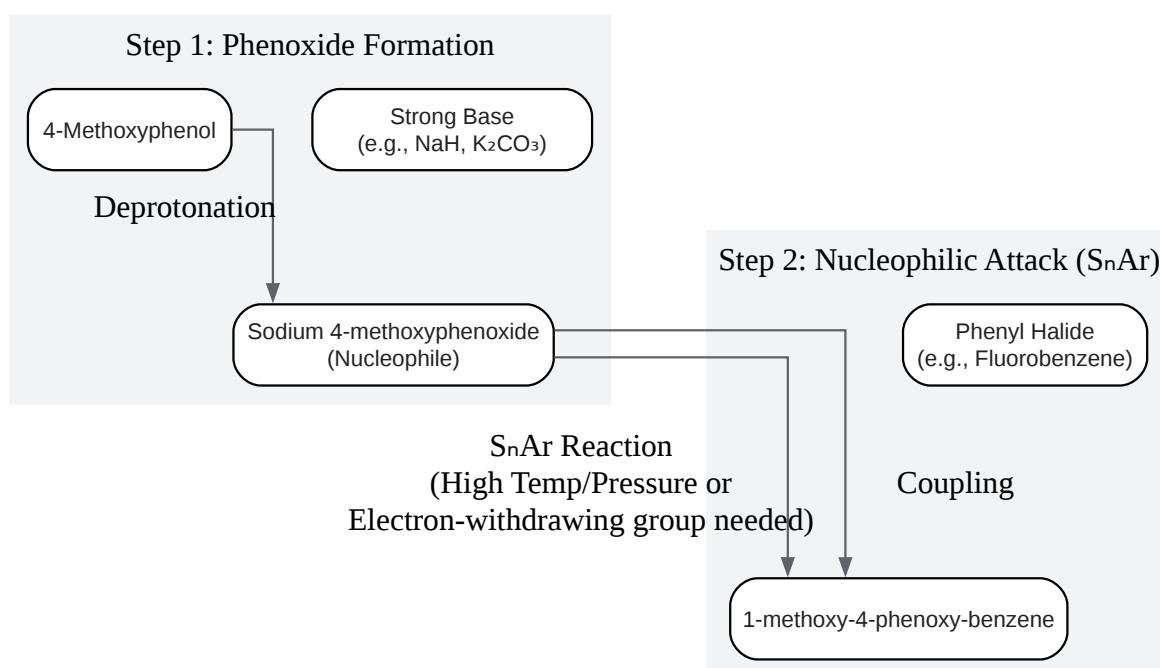
Physicochemical Data

The physicochemical properties of a molecule are critical predictors of its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific molecule is not readily available in public literature, a combination of computed properties and data from structurally analogous compounds provides valuable insights.

Property	Value / Information	Source
Physical State	Solid (predicted based on similar diaryl ethers)	N/A
Melting Point	No experimental data available. (Analogous 4-methoxybiphenyl: 90 °C)	[5]
Boiling Point	No experimental data available. (Analogous 4-methoxybiphenyl: 157 °C at 10 mmHg)	[5]
Solubility	Insoluble in water; Soluble in ether, ethanol (predicted based on 4-methoxybiphenyl)	[5]
XLogP3	3.7 (Computed)	[1][2]
Hydrogen Bond Donor Count	0 (Computed)	[1]
Hydrogen Bond Acceptor Count	2 (Computed)	[1]
Rotatable Bond Count	3 (Computed)	[1]
Topological Polar Surface Area	18.5 Å ² (Computed)	[4]

Synthesis Methodologies

The formation of the diaryl ether linkage is the key transformation in the synthesis of **Benzene, 1-methoxy-4-phenoxy**. The two most venerable and reliable methods for this purpose are the Williamson Ether Synthesis and the Ullmann Condensation. The choice between them often depends on the availability of starting materials, desired scale, and tolerance for reaction conditions.


Williamson Ether Synthesis

The Williamson ether synthesis is a classic S_n2 reaction involving a nucleophilic attack of a phenoxide ion on an aryl halide.[6][7][8] For the synthesis of this specific diaryl ether, this would

typically involve the reaction of a 4-methoxyphenoxide with a phenyl halide. However, due to the low reactivity of unactivated aryl halides in S_N2 reactions, this pathway is challenging. A more viable Williamson-type approach involves the reaction of a phenoxide with an activated aryl halide (e.g., one bearing a strong electron-withdrawing group), though this is not directly applicable here.

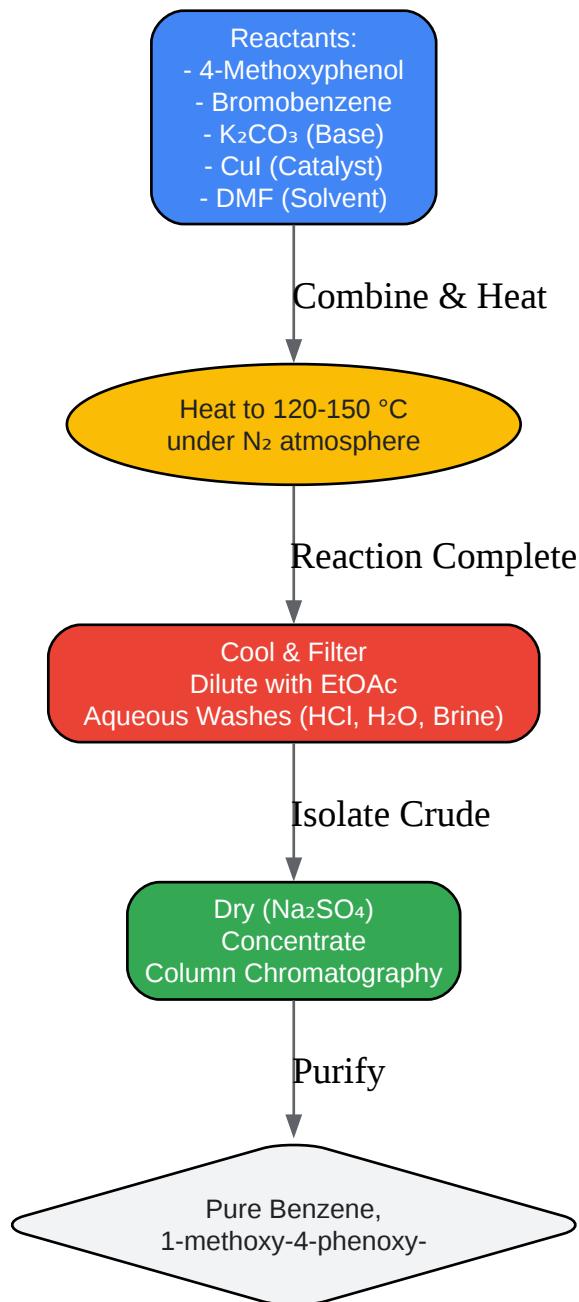
A more common strategy for diaryl ethers involves forming the phenoxide from one partner and having the other partner be the aryl halide, typically used in a copper-catalyzed reaction, which blurs the line with the Ullmann condensation. For the sake of illustrating the core Williamson principle, a hypothetical pathway is described below, which relies on the nucleophilic substitution principle.

Conceptual Workflow: Williamson Ether Synthesis

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for Williamson-type synthesis.

Ullmann Condensation


The Ullmann condensation is the cornerstone of diaryl ether synthesis. It involves the copper-catalyzed reaction between a phenol and an aryl halide in the presence of a base.[3][4][9] This method is highly effective for producing **Benzene, 1-methoxy-4-phenoxy-** and is generally the preferred industrial and laboratory-scale approach.

Mechanism Insight: The reaction proceeds via a copper(I) catalytic cycle. The base deprotonates the phenol to form a phenoxide, which then coordinates to the copper center. The aryl halide undergoes oxidative addition to the copper, followed by reductive elimination to form the C-O bond of the diaryl ether and regenerate the copper(I) catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields, especially at lower temperatures.[10]

Detailed Experimental Protocol (Ullmann Condensation):

- **Reagent Preparation:** To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methoxyphenol (1.0 eq.), potassium carbonate (K_2CO_3 , 2.0 eq., as base), and copper(I) iodide (CuI , 0.1 eq., as catalyst).
- **Solvent Addition:** Add a high-boiling point polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under a nitrogen atmosphere.
- **Reactant Addition:** Add bromobenzene (1.1 eq.). The use of a slight excess of the aryl halide ensures complete consumption of the more valuable phenol.
- **Reaction Execution:** Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (4-methoxyphenol) is consumed (typically 12-24 hours).
- **Workup:** Cool the mixture to room temperature and filter it through a pad of Celite to remove the copper catalyst and inorganic salts. Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl solution, water, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **Benzene, 1-methoxy-4-phenoxy-**.

Synthesis Workflow: Ullmann Condensation

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for Ullmann Condensation.

Role in Drug Discovery and Development

While **Benzene, 1-methoxy-4-phenoxy-** is not itself an active pharmaceutical ingredient (API), its underlying diaryl ether scaffold is prevalent in numerous biologically active molecules. Its utility lies in its role as a rigid linker or core structure that can correctly orient pharmacophoric groups for optimal interaction with biological targets. Chemical intermediates are the essential building blocks in the synthesis of APIs.[\[11\]](#)[\[12\]](#)

The Diaryl Ether Scaffold

The diaryl ether linkage provides a unique combination of properties valuable in medicinal chemistry:

- Conformational Constraint: The C-O-C bond angle (approx. 120°) and the steric hindrance between the two aromatic rings restrict the molecule's rotational freedom. This pre-organization can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity.
- Metabolic Stability: The ether bond is generally robust and resistant to metabolic cleavage compared to esters or amides.
- Vectorial Orientation: It serves as a stable platform to project substituents into different regions of a binding pocket.

Significance of the Methoxy Group

The methoxy (-OCH₃) group is one of the most common substituents found in approved drugs. [\[13\]](#) Its inclusion in a scaffold like 1-methoxy-4-phenoxy- imparts several key features:

- Electronic Modulation: As an electron-donating group, it can influence the reactivity of the aromatic ring and modulate the pKa of nearby functional groups.
- Solubility and Lipophilicity: The methoxy group can enhance aqueous solubility compared to a simple alkyl group and can act as a hydrogen bond acceptor, which is crucial for interacting with biological targets.[\[13\]](#)
- Metabolic Handle: The methyl group of the ether is a primary site for metabolism, typically via O-demethylation by cytochrome P450 enzymes.[\[13\]](#) This can be a strategic liability or a feature used for prodrug design. For example, the metabolism of the related compound

Benzene, 1-methoxy-4-nitro- predominantly forms 4-nitrophenol through the conversion of the methoxy group.[14]

Application as a Synthetic Intermediate

Benzene, 1-methoxy-4-phenoxy- is a versatile starting material.[15][16] The two aromatic rings can be selectively functionalized to build a library of derivatives for screening. For instance, electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) can be directed by the activating methoxy group, allowing for the introduction of new functional groups that can be further elaborated to create complex target molecules with potential pharmacological activity against various diseases.[17][18][19][20]

Safety, Handling, and Toxicology

Professional laboratory practice demands a thorough understanding of the hazards associated with any chemical.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **Benzene, 1-methoxy-4-phenoxy-** is classified with the following hazards:

- H315: Causes skin irritation.[1][2]
- H319: Causes serious eye irritation.[1][2]

Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313.[2]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a laboratory coat.
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

- Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

Toxicological Profile

Specific toxicological studies on **Benzene, 1-methoxy-4-phenoxy-** are limited. However, inferences can be drawn from its structure and data on related compounds. The primary hazards are related to direct contact, causing irritation to the skin and eyes.^[2] As mentioned, a likely metabolic pathway is O-demethylation to form 4-phenoxyphenol, which would then undergo further phase II conjugation (e.g., glucuronidation or sulfation) prior to excretion. The toxicological properties of these metabolites would need to be considered in any advanced drug development program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. brainly.com [brainly.com]
- 2. Benzene, 1-methoxy-4-phenoxy- | C13H12O2 | CID 74253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. homework.study.com [homework.study.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]
- 12. mlunias.com [mlunias.com]
- 13. researchgate.net [researchgate.net]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 15. amiscientific.com [amiscientific.com]
- 16. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 17. mdpi.com [mdpi.com]
- 18. Analysis of action of 1,4-naphthoquinone scaffold-derived compounds against acute myeloid leukemia based on network pharmacology, molecular docking and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel 4-methoxynaphthalene- N-acylhydrazones as potential for paracoccidioidomycosis and tuberculosis co-infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Synonyms and CAS number for Benzene, 1-methoxy-4-phenoxy-]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154267#synonyms-and-cas-number-for-benzene-1-methoxy-4-phenoxy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com